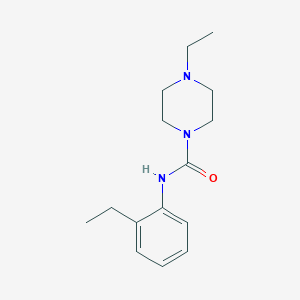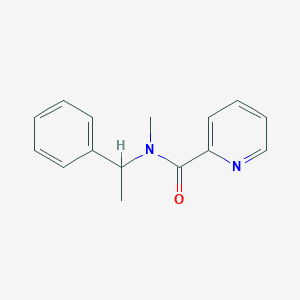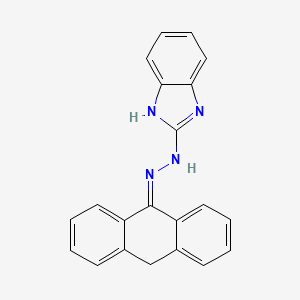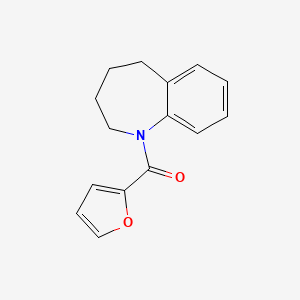
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide, also known as DMPEP, is a novel psychoactive substance that has gained attention in the scientific community due to its potential therapeutic properties. DMPEP belongs to the pyrazine class of compounds and has a chemical structure that is similar to other psychoactive substances, such as cathinones and amphetamines. In
Aplicaciones Científicas De Investigación
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide has been studied for its potential therapeutic properties in the treatment of various neuropsychiatric disorders, such as depression, anxiety, and addiction. It has been shown to enhance cognitive function and improve memory in animal studies. N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide has also been investigated for its potential use as a tool for studying the structure and function of the brain.
Mecanismo De Acción
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide acts as a potent dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. It also acts as a weak serotonin reuptake inhibitor. The increased levels of dopamine and norepinephrine in the brain are thought to be responsible for the psychoactive effects of N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide, such as increased alertness, euphoria, and stimulation.
Biochemical and Physiological Effects
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide has been shown to have a significant impact on the levels of various neurotransmitters in the brain. It increases the levels of dopamine and norepinephrine, which are associated with increased arousal and attention. It also increases the levels of serotonin, which is involved in regulating mood and emotions. N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide has been shown to have a positive effect on cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a high potency and selectivity for dopamine and norepinephrine reuptake inhibition. However, N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide has several limitations as well. It has a short half-life, which makes it difficult to study its long-term effects. It also has a high potential for abuse and addiction, which makes it difficult to use in human studies.
Direcciones Futuras
There are several future directions for research on N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide. One area of interest is its potential therapeutic use in the treatment of neuropsychiatric disorders, such as depression, anxiety, and addiction. Another area of interest is its use as a tool for studying the structure and function of the brain. Additionally, further studies are needed to investigate the long-term effects of N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide and its potential for abuse and addiction.
Métodos De Síntesis
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide can be synthesized using various methods, including the reductive amination of pyrazine-2-carboxylic acid with 1-phenylethylamine and sodium triacetoxyborohydride. Another method involves the reaction of pyrazine-2-carboxylic acid with 1-phenylethylamine and trifluoroacetic anhydride in the presence of triethylamine. The final product is then purified using column chromatography.
Propiedades
IUPAC Name |
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-9-17-14(10-16-11)15(19)18(3)12(2)13-7-5-4-6-8-13/h4-10,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUZOOASFHKNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(C)C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethyl-N-(1-phenylethyl)pyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)


![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)

![2-cyclopent-2-en-1-yl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7513748.png)



![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)
![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)
![Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate](/img/structure/B7513807.png)
